![molecular formula C10H23N3 B14273922 N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine CAS No. 152197-42-7](/img/structure/B14273922.png)
N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an ethane-1,2-diamine backbone with a substituted amino group. It is a colorless liquid at room temperature and has a strong ammonia-like odor. The compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures. The reaction is carried out in an aqueous medium at around 180°C. During this process, hydrogen chloride is generated, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification .
Industrial Production Methods
Industrial production of this compound follows a similar route as the synthetic method described above. The process involves large-scale reactors where 1,2-dichloroethane and ammonia are reacted under controlled conditions to ensure high yield and purity. The use of sodium hydroxide to liberate the amine and subsequent rectification are standard steps in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted ethylenediamine derivatives .
Wissenschaftliche Forschungsanwendungen
N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N1-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which affects the electron transport chain and cellular respiration . This inhibition can lead to various biochemical effects, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler compound with a similar ethane-1,2-diamine backbone but without the substituted amino group.
Diethylenetriamine: Contains an additional ethylene bridge, making it a triamine.
Triethylenetetramine: Contains two additional ethylene bridges, making it a tetraamine.
Uniqueness
N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
152197-42-7 |
|---|---|
Molekularformel |
C10H23N3 |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N'-[2-(4-methylpentan-2-ylideneamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H23N3/c1-9(2)8-10(3)13-7-6-12-5-4-11/h9,12H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
IQOAGJXYOQMIAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=NCCNCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



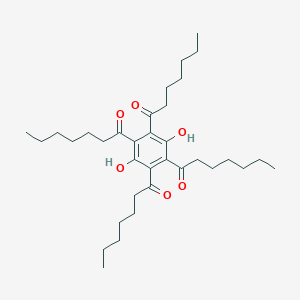

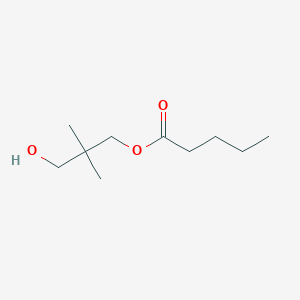
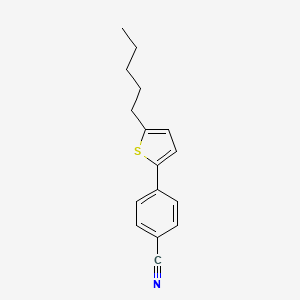
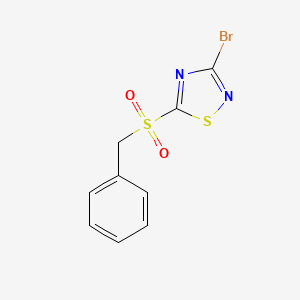


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)

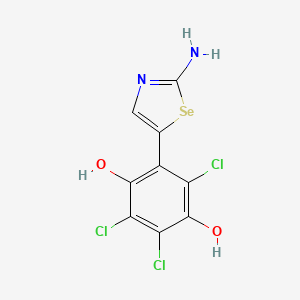
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

